2-Bromo-5-Nitrothioanisole
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Overview
Description
2-Bromo-5-Nitrothioanisole is an organic compound with the molecular formula C7H6BrNO2S and a molecular weight of 248.10 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a thioether linkage on a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
One common method includes dissolving bromobenzene in concentrated sulfuric acid, followed by the dropwise addition of dilute nitric acid to achieve nitration . The resulting product is then reacted with sodium methylate in methanol, catalyzed by nickel, to introduce the thioether group . This method is suitable for large-scale industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
2-Bromo-5-Nitrothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki couplings and Buchwald-Hartwig aminations.
Reduction Reactions: The nitro group can be reduced to an amino group using hydrogenation in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-Nitrothioanisole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-Nitrothioanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing enzymes and proteins . These interactions can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2-Bromo-5-Nitrothioanisole can be compared with similar compounds such as 2-Bromo-5-nitroaniline and 2-Bromoanisole . While all these compounds contain a bromine atom and a nitro group, this compound is unique due to the presence of the thioether linkage. This structural difference imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
Similar Compounds
- 2-Bromo-5-nitroaniline
- 2-Bromoanisole
These compounds share some chemical properties but differ in their specific applications and reactivity due to variations in their functional groups.
Properties
CAS No. |
1003709-83-8 |
---|---|
Molecular Formula |
C7H6BrNO2S |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-bromo-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 |
InChI Key |
RXRSHKRPNRPAPU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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